N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and indole intermediates
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzimidazole and indole intermediates are coupled using a suitable linker, such as ethyl bromide, under basic conditions.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter roles, respectively.
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its combined benzimidazole and indole structure, which may confer a broader range of biological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-6-7-18-15(12-16)8-10-23(18)13-20(25)21-9-11-24-14-22-17-4-2-3-5-19(17)24/h2-8,10,12,14H,9,11,13H2,1H3,(H,21,25) |
InChI Key |
XQGHYXBWLFNLPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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